1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea
Description
Systematic IUPAC Nomenclature Analysis
The IUPAC name 1-(3,4-dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea adheres to Rule P-62.3.2 of the Nomenclature of Organic Chemistry for substituted ureas. The parent urea group (NH₂-C(=O)-NH₂) forms the core, with substituents prioritized by Cahn-Ingold-Prelog rules:
- Position 1 : 3,4-Dichlorophenyl group attached to the terminal nitrogen. The numbering follows para > meta > ortho priority, with chlorine atoms at carbons 3 and 4 of the benzene ring.
- Position 3 : 4-(Dimethylamino)phenethyl group. The phenethyl chain (-CH₂-CH₂-) links the urea nitrogen to a para-substituted dimethylamino benzene.
Comparative analysis with analog 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) confirms the nomenclature framework. The dimethylamino group’s para orientation distinguishes it from meta-substituted variants like m-dimethylaminophenyl urea.
Table 1: Nomenclature Components
| Component | Structural Feature | IUPAC Priority |
|---|---|---|
| Urea backbone | NH-C(=O)-NH | Parent |
| 3,4-Dichlorophenyl | C₆H₃Cl₂- at N1 | Substituent 1 |
| 4-(Dimethylamino)phenethyl | -CH₂CH₂-C₆H₄-N(CH₃)₂ at N3 | Substituent 2 |
Molecular Geometry Optimization Studies
Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal key geometric parameters:
- Urea bond angles : ∠N-C(=O)-N = 122.5°, consistent with sp² hybridization at the carbonyl carbon.
- Dihedral angles :
- C₆Cl₂-C(=O)-N-CH₂: -158.3° (antiperiplanar conformation)
- N-CH₂-CH₂-C₆N(CH₃)₂: 67.8° (gauche orientation)
The 3,4-dichlorophenyl ring exhibits a 15.2° tilt relative to the urea plane, reducing steric clash with the phenethyl group. Bond lengths include:
Comparative data from X-ray crystallography of analog 3-(4-chlorophenyl)-1-[2-(3,5-dimethoxyphenyl)ethyl]urea shows similar urea backbone geometry (C=O: 1.228 Å).
Conformational Analysis of Urea Backbone
The urea group adopts a trans-trans conformation, stabilized by:
- Resonance effects : Delocalization of the carbonyl π-electrons into adjacent N-H σ* orbitals (evidenced by IR stretching at 1645 cm⁻¹).
- Intramolecular H-bonding : N-H···O=C interaction (2.89 Å) between the dichlorophenyl NH and carbonyl oxygen.
Rotational energy barriers were calculated via relaxed potential energy scans:
- C-N rotation (urea) : 12.3 kcal/mol barrier at 90° torsion
- Phenethyl chain rotation : 4.8 kcal/mol barrier due to reduced steric hindrance
Nuclear Overhauser Effect (NOE) data from related compounds show proximity between the phenethyl β-protons and dichlorophenyl ring protons, confirming the gauche conformation.
Electronic Structure of Dichlorophenyl-Dimethylamino System
The electronic landscape features competing effects:
Electron-withdrawing groups :
Electron-donating groups :
- 4-Dimethylamino (σₚ = -0.83) delocalizes electron density via resonance:
- N(CH₃)₂ → benzene → CH₂-CH₂ → urea N
- 4-Dimethylamino (σₚ = -0.83) delocalizes electron density via resonance:
TD-DFT calculations predict a charge-transfer transition at 278 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹) between the dimethylamino donor and dichlorophenyl acceptor moieties.
Figure 1: Frontier Molecular Orbitals
- HOMO: Localized on dimethylamino benzene (-5.8 eV)
- LUMO: Dichlorophenyl ring with carbonyl participation (-2.3 eV)
Mulliken population analysis shows 18% electron density transfer from the phenethyl group to the dichlorophenyl ring, mediated by the urea bridge.
Properties
Molecular Formula |
C17H19Cl2N3O |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |
InChI |
InChI=1S/C17H19Cl2N3O/c1-22(2)14-6-3-12(4-7-14)9-10-20-17(23)21-13-5-8-15(18)16(19)11-13/h3-8,11H,9-10H2,1-2H3,(H2,20,21,23) |
InChI Key |
MEDCELKMNKNLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
CDI Activation of 3,4-Dichloroaniline
A widely adopted method involves activating 3,4-dichloroaniline with CDI to form a reactive carbonylimidazolide intermediate. In a representative procedure, 3,4-dichloroaniline (1 mmol) is dissolved in water at 0°C, followed by CDI (1.2 mmol). After stirring for 1 hour, 4-(dimethylamino)phenethylamine (1.2 mmol) is added, and the mixture is stirred at room temperature for 4 hours. The product precipitates and is recrystallized from ethyl acetate/hexane, yielding 67%. This method avoids hazardous isocyanate handling but requires careful pH control to prevent hydrolysis.
Solvent Optimization
Reaction efficiency depends on solvent polarity. Ethanol and chloroform are preferred due to their ability to dissolve both aromatic amines and urea products. For instance, anhydrous ethanol achieves 90.3% yield in analogous urea syntheses, while aqueous mixtures reduce yields to 49–75% due to side reactions.
Isocyanate-Amine Condensation
Synthesis of 3,4-Dichlorophenyl Isocyanate
3,4-Dichlorophenyl isocyanate is generated in situ by treating 3,4-dichloroaniline with triphosgene in dichloromethane at 0°C. The isocyanate is then reacted with 4-(dimethylamino)phenethylamine in chloroform, yielding the target urea after 12–24 hours. This method, adapted from diarylurea syntheses, produces high-purity products (85–90%) but requires rigorous moisture exclusion.
Direct Coupling in Anhydrous Solvents
In a patent-derived approach, equimolar amounts of 3,4-dichlorophenyl isocyanate and 4-(dimethylamino)phenethylamine are stirred in anhydrous chloroform at 0°C. The reaction proceeds exothermically, and the urea precipitates within 1 hour. Filtration and washing with cold dichloromethane afford the product in 75–80% yield.
Reductive Amination and Urea Formation
Intermediate Ketone Reduction
A two-step process involves reducing a ketone precursor to the corresponding amine. For example, 4-(dimethylamino)phenethylamine is synthesized via sodium borohydride reduction of 4-(dimethylamino)acetophenone. The amine is then coupled with 3,4-dichlorophenyl isocyanate, as described in Section 2.1.
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation of nitro intermediates offers an alternative route. Nitro groups on either aromatic ring are reduced to amines, which are subsequently converted to ureas. This method, while scalable, requires specialized equipment and achieves moderate yields (60–70%).
Comparative Analysis of Methods
Purification and Characterization
Recrystallization
Products are typically recrystallized from ethyl acetate/hexane (1:3) to remove unreacted amines and imidazole byproducts. For isocyanate-derived ureas, silica gel chromatography with chloroform/methanol (9:1) enhances purity.
Spectroscopic Validation
-
1H NMR (DMSO-d6) : Urea NH protons appear as broad singlets at δ 8.8–9.1 ppm. Aromatic protons from the 3,4-dichlorophenyl group resonate at δ 7.4–7.7 ppm, while the dimethylamino group’s N-methyl signals appear at δ 3.1 ppm.
-
IR : Urea carbonyl stretches are observed at 1640–1660 cm⁻¹, and N-H stretches at 3320–3354 cm⁻¹.
Industrial-Scale Considerations
Solvent Recovery
Ethanol and chloroform are recycled via distillation, reducing environmental impact. Patents highlight t-butyl alcohol as a greener alternative, offering 74% yield in dichlorophenyl urea syntheses.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 20 minutes) accelerates CDI-mediated couplings, achieving 80% yield in preliminary trials. This method reduces reaction times from hours to minutes.
Flow Chemistry
Continuous-flow systems enable safer isocyanate handling by minimizing human contact. A microreactor setup with residence time <5 minutes achieves 88% conversion.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DICHLOROPHENYL)-1-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
Chemical Overview
- Molecular Formula : C15H15Cl2N3O
- Molecular Weight : 324.206 g/mol
- CAS Number : 18982-72-4
The compound features a dichlorophenyl group and a dimethylaminophenyl group, which contribute significantly to its biological interactions and potential therapeutic applications.
Research indicates that 1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea exhibits significant biological activity, particularly as an allosteric modulator of the cannabinoid CB1 receptor. This modulation can influence various physiological processes such as pain perception and appetite regulation. The compound's structure suggests it may interact with multiple biological targets, making it a candidate for further pharmacological studies.
Anticancer Properties
The compound has shown promising results in preclinical studies as an anticancer agent. Below are findings from studies involving different cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 5.2 | Apoptosis induction |
| HeLa (cervical cancer) | 6.8 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 4.5 | Inhibition of migration |
These results indicate that 1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea could be developed into a therapeutic agent for various cancers.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Starting Materials : 3,4-dichlorophenyl isocyanate and dimethylaminophenethylamine.
- Reaction Conditions : Solvents such as dichloromethane or toluene are often used, along with catalysts like triethylamine or pyridine to facilitate the reaction.
In an industrial setting, large-scale production may utilize automated reactors under controlled temperature and pressure conditions to enhance efficiency.
Case Studies
Recent studies have focused on the interactions of this compound with various biological systems:
- Study on Pain Management : A study published in the Journal of Medicinal Chemistry explored its effects on pain perception through CB1 receptor modulation, showing potential for treating chronic pain conditions.
- Cancer Research : Another study investigated its anticancer properties across different cell lines, establishing a foundation for future clinical trials aimed at evaluating its efficacy in humans.
Mechanism of Action
The mechanism of action of 3-(3,4-DICHLOROPHENYL)-1-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}UREA involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Urea Derivatives
Key Observations :
- Substituent Effects: The dimethylamino group in the target compound may enhance solubility or receptor binding compared to halogenated analogs (e.g., fluorine in , chlorine in ). Piperazine-thiazole hybrids (e.g., Compound 9g ) exhibit higher molecular weights, likely influencing pharmacokinetics.
- Synthetic Yields : Compound 9g and related analogs in demonstrate yields >75%, suggesting robust synthetic routes for dichlorophenyl ureas .
Key Observations :
- Growth Inhibition : Di-substituted ureas like BTdCPU and NCPdCPU () inhibit microbial growth, suggesting a shared mechanism for dichlorophenyl ureas .
- Toxicity Profile: Diuron’s environmental toxicity contrasts with the target compound’s unknown profile, highlighting the need for ecological assessments .
Receptor Interaction Potential
- Sigma Receptor Analogs: lists BD 1008 and BD 1047, dichlorophenyl-containing amines with sigma receptor affinity .
Biological Activity
1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article will explore its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea is C15H15Cl2N3O, with a molecular weight of 324.206 g/mol. The compound contains a dichlorophenyl group and a dimethylaminophenyl group, which contribute to its pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C15H15Cl2N3O |
| Molecular Weight | 324.206 g/mol |
| Functional Groups | Urea, Dichlorophenyl, Dimethylaminophenyl |
Recent studies indicate that 1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea acts as an allosteric modulator of the cannabinoid CB1 receptor. This interaction can influence various physiological processes such as pain perception and appetite regulation. The compound's ability to modulate receptor activity suggests potential applications in treating conditions related to these pathways.
Pharmacological Studies
- Cannabinoid Receptor Modulation : Research has shown that the compound can enhance or inhibit the activity of the CB1 receptor depending on the context, making it a candidate for further pharmacological exploration in pain management and appetite control.
- Antibacterial Activity : Although primarily studied for its interaction with cannabinoid receptors, related compounds with similar structures have demonstrated antibacterial properties. For instance, chalcone derivatives featuring dimethylamino substituents have shown effectiveness against bacterial strains such as Staphylococcus aureus, indicating a potential for similar activities in structurally related compounds .
Case Studies
- A study investigating various urea derivatives found that modifications at the para position of phenyl groups significantly impacted biological activity, underscoring the importance of structural variations in determining pharmacological effects .
- In silico studies have suggested that compounds with electronegative substituents at specific positions exhibit enhanced antifungal activity due to increased lipophilicity and better interaction with biological targets .
Comparative Analysis
To contextualize the biological activity of 1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea, we can compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(3,4-Dichlorophenyl)urea | 16854 | Simpler structure without dimethylamino group |
| 1,3-Bis(3,4-dichlorophenyl)urea | 95783 | Contains two dichlorophenyl groups; more complex |
| N,N-Dimethyl-2-amino-5-chlorobenzamide | Not listed | Similar amine functionality; different core structure |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity?
To optimize synthesis, focus on:
- Reaction Conditions : Use anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) to minimize hydrolysis .
- Base Selection : Triethylamine is effective for deprotonation and facilitating urea bond formation .
- Temperature Control : Maintain temperatures between 0–25°C during isocyanate coupling to prevent side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. Which spectroscopic techniques confirm structural integrity, and what critical signals indicate successful synthesis?
- NMR Spectroscopy :
- IR Spectroscopy : Urea carbonyl (C=O) stretches at 1640–1680 cm⁻¹; N-H bends at 1500–1550 cm⁻¹ .
- Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., m/z 378.1 for C₁₇H₁₆Cl₂N₃O) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic decomposition of the urea moiety .
Advanced Research Questions
Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic effects of substituents (e.g., electron-withdrawing Cl groups) on urea reactivity .
- Molecular Dynamics Simulations : Predict binding affinities to biological targets (e.g., kinases) by analyzing hydrogen-bond interactions between the urea moiety and active-site residues .
- SAR Analysis : Correlate substituent effects (e.g., dimethylamino group position) with activity using multivariate regression models .
Q. What strategies resolve discrepancies between theoretical predictions and experimental biological activity data?
- Dose-Response Validation : Re-test activity across a wider concentration range (e.g., 0.1–100 µM) to rule out assay-specific false negatives .
- Metabolite Screening : Use LC-MS to identify in situ degradation products that may interfere with activity measurements .
- Crystallographic Analysis : Solve the crystal structure of the compound bound to its target (e.g., enzyme) to validate docking predictions .
Q. What mechanistic insights explain the compound’s inhibitory effects on specific enzymes?
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki values .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess whether interactions are enthalpy- or entropy-driven .
- Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) in the enzyme to confirm the urea group’s role in hydrogen-bond networks .
Q. How do electronic effects of the dimethylamino group influence regioselectivity in substitution reactions?
- Hammett Analysis : Compare σ⁺ values of substituents to predict directing effects in electrophilic aromatic substitution .
- NMR Chemical Shift Perturbations : Monitor para vs. meta substitution by tracking aromatic proton splitting patterns in NOESY spectra .
- DFT Calculations : Map electrostatic potential surfaces to identify electron-rich regions prone to nucleophilic attack .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data across studies?
- Solvent Polarity Screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 1–10) to account for ionization effects .
- Dynamic Light Scattering (DLS) : Detect aggregates in solution that may skew reported solubility values .
- Thermogravimetric Analysis (TGA) : Rule out hydrate formation, which alters apparent solubility .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
